molecular formula C10H7NO4 B14421475 [(4-Nitrophenyl)methylidene]propanedial CAS No. 82700-48-9

[(4-Nitrophenyl)methylidene]propanedial

Cat. No.: B14421475
CAS No.: 82700-48-9
M. Wt: 205.17 g/mol
InChI Key: QNAJZYBJBILVDC-UHFFFAOYSA-N
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Description

[(4-Nitrophenyl)methylidene]propanedial is an organic compound with the molecular formula C10H7NO4 It is characterized by the presence of a nitrophenyl group attached to a propanedial moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Nitrophenyl)methylidene]propanedial typically involves the condensation of 4-nitrobenzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like sodium ethoxide is used to facilitate the condensation reaction. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(4-Nitrophenyl)methylidene]propanedial undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions in a polar solvent.

Major Products Formed

    Oxidation: 4-nitrobenzoic acid.

    Reduction: 4-aminobenzylidenepropanedial.

    Substitution: Various substituted benzylidenepropanedials depending on the nucleophile used.

Scientific Research Applications

[(4-Nitrophenyl)methylidene]propanedial has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of [(4-Nitrophenyl)methylidene]propanedial involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde groups can form Schiff bases with amines, which are important in biochemical pathways.

Comparison with Similar Compounds

[(4-Nitrophenyl)methylidene]propanedial can be compared with other similar compounds such as:

    [(4-Nitrophenyl)methylidene]malononitrile: Similar structure but with nitrile groups instead of aldehyde groups.

    [(4-Nitrophenyl)methylidene]acetone: Similar structure but with a ketone group instead of aldehyde groups.

Properties

82700-48-9

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylidene]propanedial

InChI

InChI=1S/C10H7NO4/c12-6-9(7-13)5-8-1-3-10(4-2-8)11(14)15/h1-7H

InChI Key

QNAJZYBJBILVDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C=O)C=O)[N+](=O)[O-]

Origin of Product

United States

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